molecular formula C16H16N6O4S2 B15012874 N,N'-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide]

N,N'-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide]

Cat. No.: B15012874
M. Wt: 420.5 g/mol
InChI Key: JLWXAROJPFBYRJ-UHFFFAOYSA-N
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Description

N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide] is a complex organic compound characterized by its unique structure, which includes benzene rings and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide] typically involves the reaction of benzene-1,2-diamine with 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino groups to amines.

    Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide] involves its interaction with specific molecular targets. The thiazolidinone moieties can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide]: Unique due to its specific structure and combination of functional groups.

    Thiazolidinones: A class of compounds with similar thiazolidinone moieties but different substituents.

    Benzene derivatives: Compounds with benzene rings and various functional groups.

Uniqueness

N,N’-benzene-1,2-diylbis[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide] stands out due to its dual thiazolidinone moieties and the specific arrangement of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H16N6O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]phenyl]acetamide

InChI

InChI=1S/C16H16N6O4S2/c17-15-21-13(25)9(27-15)5-11(23)19-7-3-1-2-4-8(7)20-12(24)6-10-14(26)22-16(18)28-10/h1-4,9-10H,5-6H2,(H,19,23)(H,20,24)(H2,17,21,25)(H2,18,22,26)

InChI Key

JLWXAROJPFBYRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)NC(=O)CC3C(=O)N=C(S3)N

Origin of Product

United States

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